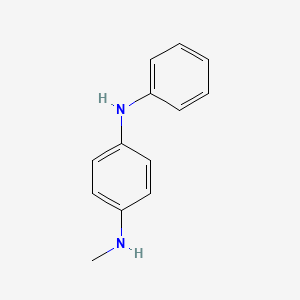

N1-Methyl-N-4-phenylbenzene-1,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-N-methyl-4-N-phenylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10,14-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXXGCCWYRAYGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396980 | |

| Record name | 1,4-Benzenediamine, N-methyl-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41286-42-4 | |

| Record name | 1,4-Benzenediamine, N-methyl-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathways of N1 Methyl N 4 Phenylbenzene 1,4 Diamine

Novel Synthetic Routes for N1-Methyl-N-4-phenylbenzene-1,4-diamine and Its Analogs

The creation of unsymmetrical molecules like this compound, where two different substituents are attached to the nitrogen atoms of a p-phenylenediamine (B122844) core, necessitates precise control over the reaction sequence and conditions.

Achieving regioselectivity is paramount in the synthesis of N,N'-disubstituted p-phenylenediamines. The primary challenge lies in selectively functionalizing one nitrogen atom with a methyl group and the other with a phenyl group, avoiding mixtures of mono- and di-substituted products or symmetrically substituted byproducts.

Advanced strategies have been developed to control the position of functionalization on aromatic rings. For instance, a method for the ortho-selective radical amination of aniline (B41778) derivatives utilizes an anionic sulfamate-protected aniline substrate. researchgate.netstackexchange.comprepchem.com This system employs attractive noncovalent interactions between the anionic substrate and a cationic nitrogen-centered radical to guide the incoming amine group to the ortho position. researchgate.netstackexchange.comprepchem.com While this specific method targets C-H amination to form ortho-phenylenediamines, the underlying principle of using directing groups to control the site of reaction is a key strategy. researchgate.netstackexchange.com For a target like this compound, regioselectivity is typically achieved through a multi-step synthesis, such as starting with 4-aminodiphenylamine and then selectively introducing the methyl group onto the primary amine.

Catalytic reductive alkylation is a cornerstone of modern amine synthesis due to its efficiency and high atom economy. smolecule.com This method is particularly well-suited for producing N-alkyl-N'-phenyl-p-phenylenediamines. The process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form a Schiff base (imine) intermediate, which is then hydrogenated in the presence of a metal catalyst to yield the alkylated amine. acs.org

A robust method for producing N-alkyl-N'-phenyl-p-phenylenediamines involves the reductive alkylation of 4-nitrodiphenylamine (B16768) with aliphatic ketones in the presence of a palladium on carbon (Pd/C) catalyst and hydrogen gas. google.com This process can be performed in a single reactor where the nitro group is first reduced to a primary amine (forming 4-aminodiphenylamine), which then reacts with the ketone and is subsequently hydrogenated to the final N-alkylated product. google.com Other catalytic systems, such as platinum nanoparticles on activated carbon, have also proven effective for the reductive alkylation of p-aminodiphenylamine (p-ADPA) with ketones like 5-methyl-2-hexanone. smolecule.com

Recent advancements include the use of novel catalyst supports and microflow reaction devices. A brush-like silicon-nanostructure-supported palladium nanoparticle composite has been used for the reductive alkylation of various amines, demonstrating high reusability and low metal leaching. smolecule.com Another approach utilizes carboxylic acids instead of aldehydes as the alkylating agent, employing a dual-reactivity system with phenylsilane (B129415) and an iridium catalyst. researchgate.net This method proceeds through an amidation step followed by a catalytic amide reduction. researchgate.net

Interactive Table: Catalytic Systems for Reductive Alkylation of Phenylenediamine Analogs

| Precursor | Alkylating Agent | Catalyst System | Solvent | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Nitrodiphenylamine | Aliphatic Ketone | Pd/C, R"COOH | C3-C20 Alcohol | 50-190 | 85% | google.com |

| Aniline | Benzaldehyde | SiNS–Pd, H₂ | Toluene | 40 | Quantitative | smolecule.com |

| p-Aminodiphenylamine (p-ADPA) | 5-Methyl-2-hexanone (MIAK) | Pt/Activated Carbon, H₂ | Toluene | 140 | >99% | smolecule.com |

| Aniline | Carboxylic Acid | [Ir(cod)Cl]₂, PPh₃, PhSiH₃ | Toluene | 110 | 92% | researchgate.net |

| p-Aminodiphenylamine | 2-Ethylhexanol | KOH | - | 180-200 | 98.46% | google.com |

Modern synthetic chemistry increasingly emphasizes sustainability, leading to the development of greener routes for producing phenylenediamines and their derivatives. These methods focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

One innovative approach is the electrochemical synthesis of p-phenylenediamine derivatives, which can be performed in aqueous solutions without the need for redox mediators. researchgate.net This method involves the electrochemical reduction of a functionalized precursor at the cathode, followed by an oxidative reaction at the anode. researchgate.net Another green method for synthesizing N,N-dimethyl-p-phenylenediamine utilizes hydrazine (B178648) hydrate (B1144303) as a reducing agent with a copper(I) oxide on carbon (CuO/C) catalyst. acs.org This reaction is advantageous as it produces only nitrogen gas and water as byproducts. acs.org

High atom economy is a key principle of green chemistry. A one-step synthesis of N,N′-dialkyl-p-phenylenediamines has been developed through the condensation of 1,4-cyclohexanedione (B43130) with primary alkylamines at room temperature. google.com This reaction proceeds with high atom economy, with water being the only significant byproduct. google.com The use of benign and renewable reagents is also a focus. The selective N-methylation of amines has been achieved using dimethyl carbonate (DMC), a green methylating agent, in conjunction with biogenic copper-zirconium bimetallic nanoparticles as a catalyst. mdpi.com

Mechanistic Elucidation of Formation Reactions

A thorough understanding of reaction mechanisms, including kinetics and the identification of intermediates, is crucial for optimizing synthetic processes, improving yields, and controlling product selectivity.

While specific kinetic studies for the synthesis of this compound are not widely published, detailed kinetic analyses have been performed on the reductive alkylation of p-phenylenediamine (PPDA), which serves as a model system. acs.orgacs.orgresearchgate.net The reductive alkylation of PPDA with a ketone like methyl ethyl ketone (MEK) over a Pt/Al₂O₃ catalyst is a complex process involving a network of parallel and consecutive reactions. acs.orgacs.org

Effect of Reactants and Pressure: The reaction rate for the hydrogenation of p-nitroaniline to p-phenylenediamine was found to be first order with respect to hydrogen partial pressure and catalyst loading. researchgate.net Similarly, kinetic models for PPDA alkylation incorporate terms for hydrogen pressure and the concentrations of the amine and ketone. acs.orgacs.org

Effect of Temperature: The reaction rate increases with temperature, but very high temperatures can lead to thermal degradation of the product. researchgate.net Kinetic models for PPDA alkylation have been developed over a temperature range of 373–413 K, allowing for the calculation of activation energies and other thermodynamic parameters. acs.orgacs.org

Substrate Reactivity: When comparing the reductive alkylation of different phenylenediamine isomers (ortho-, meta-, and para-), the reactivity was found to decrease in the order: p-phenylenediamine > o-phenylenediamine (B120857) > m-phenylenediamine (B132917). researchgate.net

These studies provide a quantitative framework for understanding how reaction conditions affect the rate of formation and product distribution in the synthesis of N-alkylated p-phenylenediamines. acs.orgacs.orgresearchgate.net

The identification of transient species is key to confirming reaction mechanisms. In the context of reductive alkylation, the reaction is widely accepted to proceed through a Schiff base (or imine) intermediate. acs.org This is formed from the initial condensation reaction between the amine and the carbonyl compound, which is then subsequently hydrogenated. acs.org

In the synthesis of N,N'-disubstituted p-phenylenediamines, such as N-(1,4-dimethylamyl)-N'-phenyl-p-phenylenediamine (7PPD), the reaction starts with the condensation of p-aminodiphenylamine (p-ADPA) with a ketone to form a ketimine (Schiff base) intermediate, which is then hydrogenated in the presence of a metal catalyst. smolecule.com Similarly, the synthesis of N1,N4-dibenzhydrylbenzene-1,4-diamine involves the isolation of the N1,N4-bis-(diphenylmethylene)benzene-1,4-diamine Schiff base, which is then reduced using sodium borohydride. acs.org

In other synthetic routes, different intermediates have been identified. For example, in an electrochemical synthesis of p-phenylenediamine derivatives, a key intermediate, N-(2-nitro-4-(dimethylamino)phenyl)-N-methylnitramide, was identified and characterized. researchgate.net The ability to isolate and characterize such intermediates provides direct evidence for the proposed reaction pathway and allows for more precise control over the synthesis. researchgate.net

Computational Validation of Proposed Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the reaction mechanisms of N,N'-substituted p-phenylenediamine derivatives. researchgate.netdoi.org While specific computational studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the methodologies applied to analogous compounds provide a clear framework for such investigations.

Theoretical studies on related p-phenylenediamine antioxidants have successfully optimized the geometries of the parent molecules and their dehydrogenation products using methods like the semiempirical AM1 method. researchgate.net These studies support the formation of stable N,N'-disubstituted p-phenylenediamine radicals and biradicals during antioxidant activity, which are crucial for their inhibitory effects on oxidation. researchgate.net For instance, in studies of compounds like N,N′-diphenylbenzene-1,4-diamine (DPPD) and N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), calculations have focused on the enthalpies of formation of radicals created by hydrogen abstraction from the amine nitrogen atoms and adjacent aliphatic carbon atoms. researchgate.net

DFT calculations are also employed to study the coordination ability of p-phenylenediamine antioxidants with transition metals, which can influence their effectiveness. doi.org Such studies evaluate interaction energies, metal atom charges, and electron density at the metal-nitrogen bond critical points. doi.org These computational models can predict the antioxidant effectiveness by analyzing the stability of metal-antioxidant complexes. For this compound, similar DFT studies could be employed to predict its reactivity, antioxidant potential, and the stability of its radical intermediates, thus validating proposed reaction mechanisms in various chemical environments.

Derivatization and Functionalization Strategies of this compound

Synthesis of Polymeric Precursors and Monomers

This compound holds potential as a valuable monomer for the synthesis of advanced polymers such as polyamides and polyimides due to its aromatic structure and reactive amine groups. The general strategies for incorporating such diamines into polymer backbones are well-established.

A common route for synthesizing polyimides is a two-step poly(amic acid) process. vt.edu This involves reacting a diamine with a dianhydride in a dipolar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP) at ambient temperatures to form a soluble poly(amic acid) precursor. vt.edu This precursor is then cyclized to the final polyimide through thermal or chemical means. vt.edu The use of this compound as the diamine component would introduce specific properties to the resulting polyimide, influenced by the methyl and phenyl substituents.

For the synthesis of polyamides, direct polycondensation of a diamine with a diacid chloride is a frequently used method. scielo.br For example, a new N-phenylated amide unit-containing aromatic diamine, 1,4-bis[N-(4-aminobenzoyl)-N-phenyl]phenylenediamine, has been successfully polymerized with various aromatic dicarboxylic acids to yield poly(N-phenylamide-amide)s. researchgate.net This demonstrates that N-substituted phenylenediamines can be effectively used to create soluble, high-performance aromatic polyamides with good thermal stability. researchgate.net The presence of the N-methyl group in this compound could further enhance the solubility of the resulting polymers.

The properties of the final polymers are highly dependent on the structure of the monomer. The incorporation of bulky or non-coplanar groups can improve solubility and processability. The asymmetric nature of this compound could lead to amorphous polymers with good film-forming capabilities.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer Example | Polymerization Method | Potential Polymer Properties |

| Polyimide | Pyromellitic dianhydride (PMDA) | Two-step poly(amic acid) process | High thermal stability, good mechanical properties |

| Polyamide | Terephthaloyl chloride | Low-temperature solution polycondensation | Enhanced solubility, good film-forming ability |

Introduction of Diverse Chemical Moieties for Structure-Reactivity Studies

The introduction of various chemical moieties onto the this compound scaffold is a key strategy for conducting structure-reactivity studies. By systematically modifying the structure and evaluating the resulting changes in chemical and physical properties, a deeper understanding of the molecule's behavior can be achieved.

Structure-activity relationship (SAR) studies on related diaminobenzene derivatives have shown that the nature of substituents can significantly impact their biological and chemical properties. For instance, in a series of 2,4-diaminoalkylbenzenes, the size of the alkyl group at the C1 position was found to influence the mutagenic activity, with an increase in size leading to a decrease in mutagenicity. nih.gov Similarly, for this compound, the introduction of different alkyl or aryl groups on the nitrogen atoms or the benzene (B151609) rings could modulate its antioxidant efficacy, electronic properties, and reactivity.

The synthesis of a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives has been used to explore their affinity for sigma receptors. nih.gov This work demonstrated that substitutions on the aromatic ring significantly influenced binding affinity and selectivity. nih.gov This approach of creating a library of derivatives with varied substituents can be applied to this compound to probe its utility in various applications, from materials science to medicinal chemistry.

For example, the synthesis of N,N,N',N'-tetra methyl propionate-1,4-phenylenediamine via a Michael addition reaction with acrylic acid methyl ester highlights a method for introducing ester functionalities, which can alter solubility and reactivity. researchgate.net The synthesis of various N-alkyl and N-aryl derivatives of p-phenylenediamine is a common practice to fine-tune the properties for applications such as antioxidants in rubber. researchgate.net

Table 2: Examples of Derivatization Strategies and Their Potential Impact

| Derivatization Strategy | Example of Introduced Moiety | Potential Impact on Properties |

| N-Alkylation | Introduction of longer or branched alkyl chains | Increased solubility in organic solvents, altered antioxidant activity |

| Ring Substitution | Halogenation (e.g., F, Cl, Br) of the phenyl rings | Modified electronic properties, potential for altered biological activity |

| Acylation | Reaction with acid chlorides to form amides | Changes in reactivity, potential for creating new polymerizable monomers |

| Introduction of Heterocycles | Coupling with heterocyclic moieties | Introduction of new functionalities, potential for medicinal applications |

Sophisticated Analytical and Spectroscopic Characterization Techniques for N1 Methyl N 4 Phenylbenzene 1,4 Diamine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including N1-Methyl-N-4-phenylbenzene-1,4-diamine. Through the analysis of 1H and 13C NMR spectra, along with multidimensional techniques, a complete assignment of the proton and carbon signals can be achieved.

While specific spectral data for this compound is not extensively published, the expected chemical shifts and coupling patterns can be inferred from data on closely related p-phenylenediamine (B122844) derivatives. core.ac.ukcdnsciencepub.comchemicalbook.comlibretexts.orgnih.govrsc.orgchemicalbook.com For instance, the 1H NMR spectrum of p-phenylenediamine shows aromatic protons as a sharp signal around δ 6.31 ppm and the -NH2 protons as a broad signal at δ 3.37 ppm in deuterated DMSO. nist.gov For N,N-dimethyl-1,4-phenylenediamine, the N-methyl protons appear as a singlet, and the aromatic protons show a characteristic splitting pattern. chemicalbook.comnih.gov

Based on these comparisons, the anticipated 1H NMR spectrum of this compound would exhibit a singlet for the N-methyl protons, distinct signals for the two different N-H protons, and complex multiplets for the aromatic protons on both phenyl rings. The protons on the phenyl ring attached to the methylamino group would be in a different chemical environment compared to the protons on the other phenyl ring.

The 13C NMR spectrum would similarly show distinct signals for the methyl carbon, and the aromatic carbons. The carbon atoms attached to the nitrogen atoms would be significantly deshielded. core.ac.ukchemicalbook.com

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-CH3 | 2.5 - 3.0 | Singlet |

| N-H (Methylamino) | 3.5 - 4.5 | Broad Singlet |

| N-H (Phenylamino) | 5.0 - 6.0 | Broad Singlet |

| Aromatic-H | 6.5 - 7.5 | Multiplets |

Table 1: Predicted 1H NMR Data for this compound.

| Carbon | Expected Chemical Shift (δ, ppm) |

| N-CH3 | 30 - 40 |

| Aromatic C-N | 130 - 150 |

| Aromatic C-H | 110 - 130 |

| Aromatic C (quaternary) | 120 - 140 |

Table 2: Predicted 13C NMR Data for this compound.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, multidimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) correlations within the molecule. For this compound, COSY would be crucial for identifying the coupling networks within the two distinct aromatic rings. For example, it would show correlations between adjacent protons on the phenylenediamine core and on the N-phenyl substituent. A two-dimensional COSY spectrum of a related compound, N-methyl-N-phenyl-1,2-diaminobenzene, has been used to corroborate structural assignments. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹JCH). columbia.edu An HSQC spectrum of this compound would show a cross-peak connecting the N-methyl proton signal to the N-methyl carbon signal. Similarly, each aromatic proton signal would be correlated to its directly attached carbon atom, facilitating the assignment of the protonated carbons in the 13C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range (2-3 bond) correlations between protons and carbons (ⁿJCH, where n=2 or 3). columbia.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For the target compound, HMBC would show correlations from the N-methyl protons to the adjacent aromatic carbon. It would also reveal correlations between the N-H protons and the aromatic carbons of the rings they are attached to, confirming the connectivity of the entire molecule. Studies on similar N1-alkyl-N4-phenyl-1,4-benzenediamines have utilized HMBC to distinguish between quaternary carbons and confirm the substitution pattern. core.ac.uk

Solid-State NMR Applications in this compound Analysis

Solid-state NMR (ssNMR) provides valuable information about the structure, conformation, and dynamics of molecules in the solid phase. wustl.edunih.govacs.org While solution-state NMR averages out anisotropic interactions, ssNMR can probe these interactions, offering insights into the packing and intermolecular interactions within the crystal lattice.

For this compound, ssNMR could be used to study polymorphism, which is the existence of multiple crystalline forms. Different polymorphs can exhibit distinct ssNMR spectra due to variations in their crystal packing and molecular conformation. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to enhance the signal of low-abundance nuclei like 13C and 15N and to obtain high-resolution spectra in the solid state. wustl.edu

Furthermore, two-dimensional ssNMR experiments, such as HETCOR (Heteronuclear Correlation), can be used to probe the spatial proximity of different nuclei, providing information about intermolecular contacts. wustl.edu For instance, a 1H-13C HETCOR experiment could reveal close contacts between the methyl group of one molecule and the aromatic ring of a neighboring molecule in the crystal lattice. Such studies have been performed on other solid amine sorbents to understand their interactions. wustl.edu The investigation of p-phenylenediamine isotopomers in reconstructed human epidermis using High Resolution Magic Angle Spinning (HRMAS) NMR highlights the utility of advanced NMR techniques in complex solid-like matrices. nih.govresearchgate.netacs.org

Mass Spectrometric Approaches for Molecular Fragmentation and Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The electron ionization (EI) mass spectrum of the related N-phenyl-p-phenylenediamine shows a prominent molecular ion peak, which is characteristic of aromatic compounds. nist.gov The fragmentation of aromatic amines is often dominated by cleavage adjacent to the nitrogen atom. libretexts.org For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight.

| Ion | m/z (Predicted) | Possible Identity |

| [M]+• | 198 | Molecular Ion |

| [M-CH3]+ | 183 | Loss of a methyl radical |

| [M-NHCH3]+ | 167 | Loss of the methylamino group |

| [C6H5N]+• | 91 | Phenylnitrene radical cation |

| [C6H5]+ | 77 | Phenyl cation |

Table 3: Predicted Mass Spectrometry Fragmentation for this compound.

High-Resolution Mass Spectrometry for Isomer Differentiation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule and its fragments. HRMS is crucial for distinguishing between isomers, which have the same nominal mass but different elemental compositions. For this compound (C13H14N2), HRMS would confirm its elemental formula by providing an exact mass that matches the theoretical value. This technique has been instrumental in identifying various substituted para-phenylenediamine quinones in environmental samples. acs.orgnih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented further to generate a secondary mass spectrum. This process provides detailed structural information by establishing connectivity between different parts of the molecule.

In an MS/MS experiment on the molecular ion of this compound, characteristic fragment ions would be observed. For example, the loss of a methyl radical (15 Da) from the molecular ion would be a strong indicator of the N-methyl group. Subsequent fragmentation of the resulting ion could involve cleavage of the C-N bonds, leading to ions corresponding to the phenylamino (B1219803) and methylaminophenyl moieties. The fragmentation patterns of related N-phenyl benzenesulfonamides have been studied in detail, providing a framework for predicting the fragmentation of similar structures. researchgate.net

Vibrational Spectroscopic Investigations (Infrared and Raman)

The IR spectrum of a primary aromatic amine typically shows two N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org Secondary amines exhibit a single N-H stretching band in the same region. Therefore, the IR spectrum of this compound is expected to show two distinct N-H stretching vibrations corresponding to the primary and secondary amine groups. The spectrum of p-phenylenediamine, for instance, displays asymmetric and symmetric N-H stretching modes. nih.govchemicalbook.com

Other characteristic bands would include C-H stretching vibrations for the aromatic rings and the methyl group, C=C stretching vibrations of the aromatic rings (around 1500-1600 cm⁻¹), and C-N stretching vibrations (typically in the 1250-1350 cm⁻¹ region for aromatic amines). libretexts.orgnist.gov

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the benzene (B151609) rings would be expected to give strong signals in the Raman spectrum. In situ Raman spectroscopy has been used to study the electrochemical behavior of N,N'-diphenyl-1,4-phenylenediamine, demonstrating the utility of this technique in probing the structure of these molecules under different conditions.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (primary amine) | 3400 - 3500 | IR, Raman |

| N-H Stretch (secondary amine) | 3300 - 3400 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (CH3) | 2850 - 3000 | IR, Raman |

| C=C Aromatic Ring Stretch | 1500 - 1600 | IR, Raman |

| N-H Bend | 1550 - 1650 | IR |

| C-N Stretch | 1250 - 1350 | IR, Raman |

Table 4: Predicted Vibrational Spectroscopy Data for this compound.

Band Assignment and Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is obtained, which serves as a molecular fingerprint. For this compound, the IR spectrum would exhibit characteristic bands corresponding to its structural features, including the secondary and primary amine groups, the methyl group, and the aromatic rings.

Table 1: Predicted FT-IR Band Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3300 | N-H stretching (asymmetric and symmetric) | Primary amine (-NH₂) |

| 3350 - 3310 | N-H stretching | Secondary amine (-NH) |

| 3100 - 3000 | C-H stretching | Aromatic ring |

| 2950 - 2850 | C-H stretching (asymmetric and symmetric) | Methyl group (-CH₃) |

| 1620 - 1580 | N-H bending (scissoring) | Primary amine (-NH₂) |

| 1600 - 1450 | C=C stretching | Aromatic ring |

| 1515 - 1510 | Phenyl group vibrations | Aromatic ring |

| 1360 - 1250 | C-N stretching | Aromatic amine |

| 850 - 800 | C-H out-of-plane bending | 1,4-disubstituted benzene |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can provide more precise assignments of the observed bands. nih.govnih.gov Such studies on related aniline (B41778) and phenylenediamine isomers have shown that the positions of the amino groups and other substituents significantly influence the vibrational frequencies of the aromatic ring. nih.gov

In Situ Spectroscopic Monitoring of Reaction Processes

The synthesis of this compound and its subsequent reactions can be monitored in real-time using in situ spectroscopic techniques. mdpi.com Methods such as FT-IR and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the tracking of reactant consumption and product formation without the need for sample extraction, providing valuable kinetic and mechanistic data. mdpi.com

For instance, in the synthesis of related p-phenylenediamine derivatives, in situ monitoring can follow the progress of amination or alkylation reactions. mdpi.com The disappearance of characteristic vibrational bands of the starting materials and the appearance of new bands corresponding to the product can be quantified over time. This approach is particularly useful for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize by-product formation.

Recent advancements in spectroscopic probes and data analysis have made in situ monitoring more robust, even in complex reaction mixtures where spectral distortions may occur. mdpi.com While specific studies on the in situ monitoring of this compound synthesis are not widely published, the principles derived from studies on similar compounds are directly applicable. For example, monitoring the oxidation of o-phenylenediamine (B120857) has been demonstrated using surface-enhanced Raman spectroscopy (SERS), showcasing the potential of such techniques for studying the reactivity of phenylenediamines. mdpi.com

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the physical and chemical properties of the compound.

Although a crystal structure for this compound is not publicly documented, analysis of related p-phenylenediamine derivatives provides valuable insights into the expected solid-state conformation. nih.govnih.gov For instance, the crystal structure of N,N,N',N'-tetra-[(3,5-dimethyl-1-pyrazolyl) methyl]-para-phenylenediamine reveals a cisoidal conformation around the central phenylenediamine ring, highlighting the flexibility of such ligands. nih.gov

Table 2: Representative Crystallographic Data for a Related p-Phenylenediamine Derivative (N-[(E)-4-Chlorobenzylidene]-N′-phenylbenzene-1,4-diamine)

| Parameter | Value |

| Chemical Formula | C₁₉H₁₅ClN₂ |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 10.3353 (15) |

| b (Å) | 17.045 (3) |

| c (Å) | 8.7893 (13) |

| β (°) | 97.384 (3) |

| V (ų) | 1535.5 (4) |

| Z | 4 |

Source: This data is for a related compound and serves as an illustrative example. researchgate.net

The structural information obtained from X-ray diffraction is crucial for structure-property relationship studies and for the rational design of new materials with specific functionalities.

Chromatographic Method Development for Complex Mixture Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound in complex mixtures, such as reaction products or environmental samples.

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is typically achieved on a reverse-phase column, and the DAD provides UV-Vis spectra of the eluting peaks, aiding in their identification. Methods for the separation of various phenylenediamine isomers and derivatives have been well-established. researchgate.netacs.orgrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. For less volatile amines, derivatization is often employed to increase their volatility and improve chromatographic performance. nih.govresearchgate.netscirp.org For example, p-phenylenediamine can be derivatized to an imine, which is then analyzed by GC-MS. nih.govresearchgate.net This approach enhances sensitivity and allows for accurate quantification.

Table 3: Exemplary GC-MS Parameters for the Analysis of a Derivatized p-Phenylenediamine

| Parameter | Condition |

| Gas Chromatograph | |

| Column | Capillary column (e.g., DB-1) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Optimized for separation of derivatives |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

| Detection Mode | Selected Ion Monitoring (SIM) |

Note: These are general parameters and would require optimization for the specific analyte. This data is based on methods for related compounds. nih.govresearchgate.net

This compound itself is not chiral. However, if the molecule were to be substituted in a way that introduces a chiral center, enantiomeric separation would be necessary to isolate and characterize the individual enantiomers. Chiral chromatography, particularly chiral HPLC, is the most common technique for this purpose.

Chiral stationary phases (CSPs) are used to achieve separation based on the differential interactions of the enantiomers with the chiral selector. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. researchgate.net The choice of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or a reverse-phase system, is critical for achieving optimal resolution. researchgate.net

While there are no specific reports on the chiral separation of this compound due to its achiral nature, the principles of chiral chromatography would apply to its chiral derivatives. The development of a successful chiral separation method would involve screening different CSPs and mobile phase compositions to find the optimal conditions for resolving the enantiomers. researchgate.net

Computational Chemistry and Theoretical Modeling of N1 Methyl N 4 Phenylbenzene 1,4 Diamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels within N1-Methyl-N-4-phenylbenzene-1,4-diamine.

Density Functional Theory (DFT) Studies on Ground and Excited State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-electron systems. For this compound, DFT calculations can determine its optimized geometry, total energy, and the distribution of electron density in its ground state. These calculations often employ various functionals, such as B3LYP or M06-2X, with a suitable basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost. mdpi.com

In the ground state, the geometry of this compound is expected to be non-planar due to the steric hindrance between the phenyl and methyl groups attached to the nitrogen atoms. The dihedral angle between the two phenyl rings is a key structural parameter that influences the extent of electronic communication between the donor and acceptor moieties of the molecule.

DFT can also be used to explore the properties of the molecule in its excited states. nih.gov Time-Dependent DFT (TD-DFT) is the most common method for this purpose. By calculating the vertical excitation energies, one can predict the UV-Vis absorption spectrum of the molecule. For this compound, the lowest energy electronic transitions are likely to be of a charge-transfer nature, from the electron-rich N-methylaniline moiety to the phenylenediamine core.

Table 1: Illustrative DFT-Calculated Properties of this compound

| Property | Calculated Value |

| Ground State Energy | [Illustrative Value] a.u. |

| Dipole Moment | [Illustrative Value] Debye |

| HOMO Energy | [Illustrative Value] eV |

| LUMO Energy | [Illustrative Value] eV |

| HOMO-LUMO Gap | [Illustrative Value] eV |

| First Excitation Energy | [Illustrative Value] eV |

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations. Actual values would require specific computational studies.

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. An analysis of the molecular orbitals of this compound, particularly the frontier molecular orbitals (FMOs), provides crucial information about its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. acs.orgacs.org

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. bohrium.comnih.gov For this compound, the HOMO is expected to be localized primarily on the more electron-rich N-methylaniline part of the molecule. The LUMO, on the other hand, is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic character. bohrium.comnih.gov The LUMO is likely to be distributed over the phenylenediamine ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, MD simulations can provide a detailed understanding of its conformational landscape. nih.gov By simulating the molecule's behavior in a given environment (e.g., in a solvent or in the gas phase) at a certain temperature, one can explore the different conformations it can adopt and the transitions between them.

The key dihedral angles that define the conformation of this compound include the rotation around the C-N bonds. MD simulations can reveal the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules.

Table 2: Illustrative Conformational Data from Molecular Dynamics of this compound

| Dihedral Angle | Average Value (degrees) | Fluctuation (degrees) |

| C-C-N-C (Phenyl-N) | [Illustrative Value] | [Illustrative Value] |

| C-N-C-C (Methyl-N-Phenyl) | [Illustrative Value] | [Illustrative Value] |

Note: The values in this table are illustrative and represent the type of data obtained from MD simulations. Actual values would require specific computational studies.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

DFT calculations, for instance, can be used to predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net By analyzing the vibrational modes, one can assign specific peaks to the stretching and bending of particular bonds within the molecule.

Similarly, as mentioned earlier, TD-DFT can predict the electronic absorption spectrum (UV-Vis). Furthermore, by coupling DFT with methods like the Gauge-Including Atomic Orbital (GIAO) method, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the 1H and 13C atoms in the molecule. bohrium.comnih.gov These predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure.

Reaction Pathway Energetics and Transition State Theory

Computational chemistry can be employed to study the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and transition states.

Transition State Theory (TST) can then be used to calculate the reaction rates. researchgate.net The energy of the transition state relative to the reactants determines the activation energy of the reaction. DFT calculations are commonly used to locate transition state structures and compute their energies. This allows for the prediction of reaction kinetics and the elucidation of reaction mechanisms at a molecular level. For example, the oxidation or hydrolysis pathways of this compound could be investigated using these methods. rsc.orgcas.org

Structure-Activity Relationship (SAR) Modeling in Non-Biological Contexts

Structure-Activity Relationship (SAR) models aim to correlate the structural features of a molecule with its activity. While often used in drug design, SAR can also be applied in non-biological contexts, such as materials science or industrial chemistry.

Solvent Effects and Solvation Models in Theoretical Studies

The theoretical study of chemical compounds in solution is a critical area of computational chemistry, as the solvent environment can significantly influence molecular properties and reactivity. For a molecule like this compound, understanding the interplay between the solute and the surrounding solvent molecules is essential for accurately predicting its behavior in various chemical processes. This is achieved through the use of solvation models, which can be broadly categorized into explicit and implicit models. researchgate.net

Explicit solvent models treat the solvent molecules individually, offering a detailed and accurate picture of solute-solvent interactions. However, this level of detail comes at a high computational cost, making it challenging for large systems or long simulations. researchgate.net

Implicit solvent models, on the other hand, represent the solvent as a continuous medium with specific properties like the dielectric constant. researchgate.net These models are computationally less demanding and are widely used to study the influence of the solvent on the electronic structure, geometry, and spectroscopic properties of molecules. youtube.com

Implicit Solvation Models:

Several implicit solvation models are available, each with its own set of parameters and theoretical underpinnings. Some of the commonly used models include:

Polarizable Continuum Model (PCM): This is a widely used model that creates a cavity in the solvent continuum based on the solute's shape and size. The solute polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. chemrxiv.orgnih.gov

Conductor-like Screening Model (COSMO): This model treats the solvent as a conductor, simplifying the calculation of the electrostatic potential at the cavity surface. It is particularly useful for predicting thermodynamic properties in real solvents. youtube.comchemrxiv.org

Solvation Model based on Density (SMD): This model is a universal solvation model that is parameterized for a wide range of solvents and is based on the electron density of the solute. researchgate.net

Theoretical Studies on Related Compounds:

In a study on 2,3,5,6-tetramethyl-p-phenylenediamine (TMPD), another derivative of p-phenylenediamine (B122844), quantum chemical calculations using Time-Dependent Density Functional Theory (TD-DFT) were employed to investigate the effect of different solvents on its electronic absorption properties. The study determined properties like wavelengths, excitation energies, and oscillator strengths in various solvents, including ethanol, dimethyl formamide, dimethyl sulfoxide, diethyl ether, and dichloromethane. digitellinc.com This type of research helps in understanding how the polarity and other properties of the solvent can alter the electronic transitions within the molecule.

Furthermore, research on the hydrolysis of p-phenylenediamine antioxidants has highlighted the crucial role of water as a solvent and reactant. Theoretical calculations in such studies help to elucidate reaction mechanisms, such as proton transfer from water to the nitrogen atoms of the diamine. chemrxiv.org

Expected Solvent Effects on this compound:

Based on the general principles of solvation and studies on similar compounds, several effects of the solvent on the theoretical modeling of this compound can be anticipated. The choice of solvent would be expected to influence:

Molecular Geometry: The bond lengths, bond angles, and dihedral angles of the molecule can be altered by the solvent environment.

Electronic Properties: The dipole moment, polarizability, and the energies of the frontier molecular orbitals (HOMO and LUMO) are sensitive to the solvent's polarity. An increase in solvent polarity generally leads to an increase in the dipole moment of polar molecules. mdpi.com

Spectroscopic Properties: The absorption and emission spectra of the compound are expected to show shifts (solvatochromism) depending on the solvent. nih.gov The nature of these shifts can provide information about the change in the dipole moment upon electronic excitation.

To illustrate the kind of data that would be generated in such a computational study, the following hypothetical tables are presented. These tables are based on the types of results obtained for analogous compounds and are for illustrative purposes only, as specific experimental or computational data for this compound were not found in the search results.

Hypothetical Data Tables:

Table 1: Calculated Dipole Moment (in Debye) of this compound in Various Solvents using an Implicit Solvation Model.

| Solvent | Dielectric Constant | Calculated Dipole Moment (D) |

| Gas Phase | 1.00 | Value |

| Toluene | 2.38 | Value |

| Dichloromethane | 8.93 | Value |

| Ethanol | 24.55 | Value |

| Acetonitrile | 36.64 | Value |

| Water | 78.39 | Value |

| Note: The values in this table are hypothetical and for illustrative purposes. |

Table 2: Calculated Absorption Wavelength (λmax in nm) and Oscillator Strength (f) of this compound in Various Solvents using TD-DFT.

| Solvent | Dielectric Constant | λmax (nm) | Oscillator Strength (f) |

| Gas Phase | 1.00 | Value | Value |

| Toluene | 2.38 | Value | Value |

| Dichloromethane | 8.93 | Value | Value |

| Ethanol | 24.55 | Value | Value |

| Acetonitrile | 36.64 | Value | Value |

| Water | 78.39 | Value | Value |

| Note: The values in this table are hypothetical and for illustrative purposes. |

Environmental Transformations and Fate of N1 Methyl N 4 Phenylbenzene 1,4 Diamine

Photodegradation Pathways in Aqueous and Atmospheric Environments

Photodegradation, the breakdown of compounds by light, is a critical process in determining the environmental persistence of chemical substances. For many organic pollutants, this occurs through direct absorption of light or indirect reactions with photochemically generated reactive species.

Identification of Photolytic Byproducts

There is currently no published research identifying the specific photolytic byproducts of N1-Methyl-N-4-phenylbenzene-1,4-diamine in either aqueous or atmospheric conditions. Studies on related compounds like 6PPD have shown that transformation can lead to the formation of various quinone-type structures. mdpi.comnih.govacs.org For instance, the reaction of 6PPD with ozone is known to form 6PPD-quinone, a compound of significant environmental concern. mdpi.comacs.org It is plausible that this compound could undergo similar transformations, potentially forming N-methyl-N'-phenyl-p-benzoquinonediimine or other related structures, but this remains speculative without direct experimental evidence.

Kinetic Studies of Photochemical Transformations

Kinetic studies, which measure the rate of degradation, are essential for predicting the environmental half-life of a compound. The scientific literature lacks any kinetic data, such as quantum yields or rate constants, for the photochemical transformation of this compound. Research on other p-phenylenediamines indicates that their photochemical reactivity can be influenced by factors such as pH and the presence of dissolved organic matter, but these specific parameters have not been investigated for the target compound. acs.orgacs.org

Biotransformation and Biodegradation by Microbial Systems

The breakdown of chemical compounds by microorganisms is a crucial pathway for their removal from the environment. This process can lead to complete mineralization or the formation of various metabolites.

Isolation and Characterization of Degrading Microorganisms

No studies have reported the isolation or characterization of specific microbial strains capable of degrading this compound. While research has identified bacteria that can degrade other aromatic amines and related compounds, the specific microorganisms that might utilize this compound as a source of carbon or nitrogen have not been identified. nih.govnih.gov

Enzymatic Mechanisms of this compound Biotransformation

The enzymatic pathways involved in the biotransformation of this compound are currently unknown. For other amines, enzymes such as cytochrome P450 monooxygenases and peroxidases are known to play a role in their degradation. nih.govresearchgate.net These enzymes can catalyze reactions like N-dealkylation and hydroxylation. In the case of this compound, it is conceivable that N-demethylation could be a potential biotransformation step, but this has not been experimentally verified.

Metabolite Profiling in Environmental Biodegradation

There is no information available on the metabolites formed during the environmental biodegradation of this compound. For related PPDs, biodegradation studies have identified a range of transformation products. nih.gov Without specific research, the potential metabolites of this compound in soil, water, or sediment remain unknown.

Chemical Oxidation and Reduction Reactions in Environmental Matrices

This compound, a substituted p-phenylenediamine (B122844), is susceptible to various chemical transformations in the environment. Its chemical structure, featuring two amine groups attached to a benzene (B151609) ring, makes it prone to oxidation-reduction reactions. These reactions are critical in determining its environmental persistence, mobility, and the formation of transformation products, which may have their own toxicological profiles. Phenylenediamines are known to be highly susceptible to oxidation, which can create challenges for sample stability and analysis. osha.gov The presence of different substituents on the nitrogen atoms and the benzene ring influences the rate and pathway of these reactions.

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants. researchgate.net These processes are considered effective for treating wastewater containing compounds that are resistant to conventional treatment methods. mdpi.com Common AOPs include ozonation, Fenton and photo-Fenton processes, and heterogeneous photocatalysis. researchgate.netmdpi.com

The fundamental mechanism of AOPs involves the oxidation of organic compounds by strong oxidants. mdpi.com For instance, the Fenton process utilizes ferrous ions (Fe²⁺) to catalytically decompose hydrogen peroxide (H₂O₂) into hydroxyl radicals in an acidic medium. researchgate.net Ozonation can oxidize pollutants directly with ozone molecules or indirectly through the formation of hydroxyl radicals from ozone decomposition in water. mdpi.com The combination of these methods, such as O₃/H₂O₂, UV/H₂O₂, or O₃/UV, can enhance the degradation efficiency by increasing the production rate of radicals. omu.edu.tr

While specific studies on the degradation of this compound using AOPs are not prevalent, research on similar aromatic amines and phenylurea herbicides provides insight into the potential efficacy of these methods. nih.govresearchgate.net For example, ozonation and UV-based AOPs have been shown to effectively transform phenylurea herbicides and other aromatic compounds. omu.edu.trnih.gov The efficiency of degradation via AOPs is often dependent on the specific chemical structure of the target compound. For example, in a study on phenylurea herbicides, ozonation was more effective for fenuron, while UV photolysis was highly efficient for the chlorinated compounds monuron (B1676734) and diuron. nih.gov The addition of ozone to UV/TiO₂ systems has been shown to markedly increase the initial degradation rates for these herbicides. nih.gov

Table 1: Overview of Advanced Oxidation Processes (AOPs) and Their Mechanisms

| AOP Type | Primary Oxidant(s) | Brief Mechanism | Reference |

|---|---|---|---|

| Ozonation | Ozone (O₃), Hydroxyl Radicals (•OH) | Direct reaction with O₃ or indirect reaction with •OH formed from O₃ decomposition in water. | mdpi.com |

| Fenton Process | Hydroxyl Radicals (•OH) | Fe²⁺ catalyzes the decomposition of H₂O₂ to generate •OH radicals. | researchgate.net |

| Photo-Fenton | Hydroxyl Radicals (•OH) | UV or visible light accelerates the regeneration of Fe²⁺ from Fe³⁺, enhancing •OH production. | researchgate.net |

| Heterogeneous Photocatalysis | Electron-hole pairs, ROS | A semiconductor (e.g., TiO₂) absorbs UV light, generating electron-hole pairs that produce ROS. | researchgate.netnih.gov |

| UV/H₂O₂ | Hydroxyl Radicals (•OH) | UV photolysis of H₂O₂ generates •OH radicals. | omu.edu.tr |

| O₃/H₂O₂ | Hydroxyl Radicals (•OH) | The addition of H₂O₂ to ozonation accelerates the decomposition of ozone into •OH. | omu.edu.tr |

This table is generated based on general principles of AOPs as applied to organic pollutants.

The primary abiotic transformation pathway for N,N'-substituted p-phenylenediamines in the environment is oxidation. The initial step often involves dehydrogenation, the removal of a hydrogen atom from one of the amine groups, to form a radical species. researchgate.net Pulse radiolysis studies on various p-phenylenediamines have shown that they are readily oxidized by free radicals, such as hydroxyl radicals, to form corresponding cation radicals. researchgate.net

Further oxidation leads to the formation of quinonoid structures. For instance, studies on the environmental fate of N-(1,4-dimethylpentyl)-N'-phenylbenzene-1,4-diamine (a surrogate for 7PPD), have shown that it undergoes rapid primary degradation in soil. However, this leads to the formation of more persistent transformation products, specifically cis- and trans-isomers of quinone-diimine (QDI). wa.gov These transformation products can have half-lives (DT50 values) ranging from 57.9 to 79.7 days, with DT90 values (time for 90% degradation) extending from 192 to 265 days, indicating their significant persistence in the environment. wa.gov The transformation of another p-phenylenediamine derivative, 6PPD, into 6PPD-quinone has been identified as a cause of significant aquatic toxicity, highlighting the critical importance of understanding these transformation pathways. ca.gov

Deamination, the removal of an amine group, can also occur as part of the degradation cascade, although the formation of quinonoid species through oxidation is often the more highlighted pathway for this class of compounds. The entire molecule can eventually be broken down, but the intermediate transformation products are of significant environmental interest due to their potential persistence and toxicity. wa.gov

Table 2: Abiotic Transformation Data for a Surrogate p-Phenylenediamine Derivative (7PPD)

| Compound | Transformation | Matrix | Half-Life (DT50) | Finding | Reference |

|---|---|---|---|---|---|

| 7PPD | Primary Degradation | Soil (aerobic) | 1.4 - 1.9 days | Rapid primary degradation of the parent compound. | wa.gov |

| 7QDI (cis- and trans-isomers) | Secondary Degradation | Soil (aerobic) | 57.9 - 79.7 days | Transformation products are significantly more persistent than the parent compound. | wa.gov |

Data is for the surrogate compound N-(1,4-dimethylpentyl)-N'-phenylbenzene-1,4-diamine (7PPD) and its transformation product 7QDI.

Environmental Monitoring and Analytical Method Development for Trace Levels

Developing robust analytical methods is crucial for monitoring the presence and concentration of this compound and its transformation products in environmental samples. The inherent reactivity and susceptibility to oxidation of phenylenediamines present significant challenges, requiring specialized sample handling, preparation, and analysis techniques to ensure accuracy and prevent degradation before measurement. osha.gov

Effective sample preparation is essential to isolate and concentrate trace levels of analytes from complex matrices like water, soil, and air, while removing interfering substances. researchgate.netbohrium.com Given the instability of phenylenediamines, sample preservation and extraction techniques must be carefully selected.

For air sampling, methods have been developed that involve drawing air through acid-treated glass fiber filters. osha.gov This approach helps to stabilize the reactive amines by converting them to their salt form. For example, an OSHA method for phenylenediamines involves using filters treated with sulfuric acid. osha.gov A NIOSH method for a related diamine, 4,4'-methylenedianiline, found that immediate field extraction of the filter with 0.1 N methanolic potassium hydroxide (B78521) (KOH) was necessary to ensure sample stability, as recoveries dropped significantly when samples were shipped in cassettes. cdc.gov

For water and soil samples, solid-phase extraction (SPE) is a commonly used technique. researchgate.net SPE allows for the concentration of the analyte and cleanup of the sample extract by passing the liquid sample through a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. The choice of sorbent and elution solvent is critical for achieving high recovery. Other modern techniques that could be applicable include solid-phase microextraction (SPME) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). researchgate.net

Table 3: Sample Preparation Methods for Phenylenediamines and Related Compounds

| Method | Target Analyte(s) | Matrix | Key Steps | Reference |

|---|---|---|---|---|

| Acid-Treated Filter Collection | Phenylenediamines | Air | Collection on two sulfuric acid-treated glass fiber filters; extraction with an aqueous EDTA solution. | osha.gov |

| Field Extraction | 4,4'-Methylenedianiline | Air | Collection on a filter; transfer to a vial and extraction with 0.1 N methanolic KOH within 4 hours of sampling. | cdc.gov |

| Solid-Phase Extraction (SPE) | General Organic Pollutants | Water, Soil | Conditioning of sorbent, sample loading, washing to remove interferences, elution of the analyte. | researchgate.net |

Once extracted and prepared, samples are analyzed using sensitive analytical instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of phenylenediamines. osha.govcdc.gov

Commonly, HPLC is coupled with an ultraviolet (UV) detector. osha.gov For enhanced sensitivity and selectivity, an electrochemical detector (ECHD) can be used, which is well-suited for redox-active compounds like phenylenediamines. cdc.gov The reliable quantitation limit for p-phenylenediamine in air samples using HPLC-UV has been reported as 0.44 µg/m³. osha.gov

For even more sensitive detection, other methods have been explored for related compounds. A flow injection chemiluminescence (CL) method was developed for m-phenylenediamine (B132917), which was noted to be more sensitive than traditional colorimetric methods. rsc.org This technique measures the light emitted from a chemical reaction involving the analyte. The presence of m-phenylenediamine quenches the CL signal of a luminol-KMnO₄ system, and the degree of quenching is proportional to its concentration. rsc.org

The development of novel sensor technologies, such as paper-based colorimetric devices, also holds promise for rapid and ultrasensitive field screening. For instance, a paper-based sensor was developed for nitrite (B80452) detection by immobilizing N-(1-naphthyl)ethylenediamine on cellulose (B213188), achieving detection limits in the low micromolar range. nih.gov While developed for a different target, this platform demonstrates the potential for creating similar sensors for other amine-containing environmental contaminants.

Table 4: Analytical Techniques for the Detection of Phenylenediamines

| Technique | Detector | Target Analyte | Reported Limit of Quantitation/Detection | Reference |

|---|---|---|---|---|

| HPLC | UV | p-Phenylenediamine | 0.44 µg/m³ (in air) | osha.gov |

| HPLC | UV and ECHD | 4,4'-Methylenedianiline | 0.012 µg per filter | cdc.gov |

| Chemiluminescence (CL) | Photomultiplier Tube | m-Phenylenediamine | Not specified, but noted as high sensitivity | rsc.org |

| Paper-Based Sensor | Colorimetric | Nitrite (using N-(1-naphthyl)ethylenediamine) | 0.22 µM (in seawater) | nih.gov |

Investigating Biological Interactions of N1 Methyl N 4 Phenylbenzene 1,4 Diamine Non Clinical/non Human Contexts

In Vitro Studies of Enzymatic Biotransformations by Non-Human Enzymes

The enzymatic biotransformation of N1-Methyl-N-4-phenylbenzene-1,4-diamine is a key process determining its persistence and transformation in the environment. Non-human enzymes, such as those from microorganisms and plants, play a significant role in the metabolism of related aromatic amines.

In vitro model systems using enzymes like horseradish peroxidase (HRP) and cytochrome P450 monooxygenases are instrumental in characterizing enzyme-substrate interactions. For instance, studies on N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), a related compound, show that it can serve as a substrate for peroxidases, leading to the formation of a colored radical cation (Wurster's blue). researchgate.netmdpi.com This reaction is often used in assays to measure peroxidase activity. mdpi.com The interaction involves the enzyme's heme prosthetic group, which facilitates the oxidation of the substrate. nih.gov

The biotransformation of p-phenylenediamine (B122844) derivatives often involves oxidation and N-dealkylation reactions. For example, the in vitro metabolism of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), a widely used analog, by rat liver microsomes leads to the formation of several metabolites through mono- and di-oxygenation reactions. nih.gov The primary metabolic pathways for the quinone derivative of 6PPD (6PPD-Q) in mammalian systems involve hydroxylation and subsequent glucuronidation. nih.gov

In microbial systems, bacteria such as Klebsiella pneumoniae and Acetobacter liquefaciens have been shown to degrade N,N'-dimethyl-p-phenylenediamine (DMPD). nih.gov This suggests that N-demethylation could be a potential biotransformation pathway for this compound in microbial environments. The oxidation of the parent compound can lead to the formation of quinone-imine structures, which are often reactive intermediates.

Table 1: Potential Biotransformation Products of this compound Based on Analogous Compounds

| Parent Compound | Analogous Compound | Observed Biotransformation Products in Non-Human Systems | Potential Products for this compound |

| This compound | 6PPD / 6PPD-Q | Mono- and di-hydroxylated derivatives, Glucuronide conjugates | Mono-hydroxylated derivative, Quinone-imine, N-demethylated derivative |

| DMPD | N-demethylated products | N-phenyl-p-phenylenediamine | |

| p-Phenylenediamine | N-acetylated metabolites | N-acetylated derivatives |

This table is illustrative and based on metabolic pathways of structurally related compounds.

Fundamental Interactions with Biomolecules (e.g., proteins, DNA) in Acellular or Model Systems

The interaction of small molecules with essential biomolecules like proteins and DNA is a fundamental aspect of their biological activity. Acellular and model systems provide a controlled environment to study these interactions.

The binding of p-phenylenediamine derivatives to proteins has been investigated using model proteins such as bovine serum albumin (BSA). nih.gov Spectroscopic studies on the interaction between m-phenylenediamine (B132917) and BSA revealed that the binding is primarily driven by hydrophobic forces. nih.gov The binding constant (Kb) and the number of binding sites (n) can be determined from fluorescence quenching data using the Stern-Volmer equation. nih.govplos.org

For the interaction of 4-ethyl phenyl sulfate (B86663) with BSA, a binding constant of 0.48 x 10^5 L/mol and a single binding site were reported, indicating a strong interaction. plos.org It is plausible that this compound also binds to serum albumins and other proteins through hydrophobic interactions, with its phenyl and methyl groups contributing to the binding affinity.

Table 2: Illustrative Binding Parameters for Phenylenediamine Derivatives with Bovine Serum Albumin (BSA)

| Compound | Binding Constant (Kb) (L·mol-1) | Number of Binding Sites (n) | Primary Driving Force | Reference |

| m-Phenylenediamine | Not specified, but interaction confirmed | ~1 | Hydrophobic | nih.gov |

| 4-ethyl phenyl sulfate | 0.48 x 105 | ~1.1 | Hydrophobic & Hydrogen Bonding | plos.org |

This table presents data from related compounds to illustrate potential binding characteristics.

Regarding DNA interactions, the oxidized products of p-phenylenediamines are of particular concern. The quinone derivative of 6PPD has been shown to form DNA adducts in mammalian cells and aquatic organisms. nih.gov This occurs through the reaction of the quinone with deoxyguanosine residues in DNA. nih.gov Given that this compound can likely be oxidized to a reactive quinone-imine, it may also have the potential to induce DNA damage through adduction. The planar aromatic structure of the molecule also suggests a possibility of DNA intercalation, a process where a molecule inserts itself between the base pairs of DNA, potentially leading to functional disruption. nih.gov

Role in Microbial Metabolism and Nutrient Cycling (Environmental Perspective)

Microorganisms play a critical role in the degradation of organic pollutants in the environment, contributing to nutrient cycling. The biodegradation of p-phenylenediamine derivatives is an important aspect of their environmental fate.

Studies have shown that microbial communities in wastewater-activated sludge can be a source of microorganisms capable of degrading 6PPD and its quinone derivative. asu.edu The ability of certain bacteria to utilize these compounds as a sole carbon source indicates their role in the mineralization of these pollutants. asu.edu The degradation of aromatic compounds by soil microorganisms is a well-established process, with bacteria like Pseudomonas and Sphingomonas being known for their ability to break down complex aromatic structures. mdpi.comnih.gov

The structure of this compound, containing nitrogen and a significant carbon skeleton, suggests that it could serve as a source of both carbon and nitrogen for certain microorganisms. The process of N-demethylation by microbes is a known metabolic pathway that can release methyl groups and the parent amine. nih.gov The subsequent degradation of the aromatic rings would release carbon and nitrogen into the environment, thus participating in the local nutrient cycles. The efficiency of this biodegradation would depend on various environmental factors, including the microbial species present, pH, temperature, and the availability of other nutrient sources. mdpi.com

Microbial Degradation Pathways in Soil and Water Environments

Direct microbial degradation pathways for this compound have not been specifically elucidated in scientific literature. Nevertheless, research on analogous compounds provides a strong basis for predicting its metabolic fate. The biodegradation of aromatic amines and specifically N-substituted PPDs generally involves initial enzymatic attacks that modify functional groups and prepare the aromatic ring for cleavage.

Studies on N,N'-dimethyl-p-phenylenediamine (DMPD), a close structural analog, have shown that it can be degraded by bacterial strains such as Klebsiella pneumoniae and Acetobacter liquefaciens under aerobic conditions. nih.gov The degradation of methylated amines is a well-known microbial process in various environments. caister.comresearchgate.netcaister.com These metabolic pathways typically involve demethylation as an initial step. For this compound, the methyl group is a likely target for monooxygenase or dehydrogenase enzymes, which would convert the N-methyl group to a hydroxymethyl group, followed by the release of formaldehyde.

Following demethylation, or as an alternative initial step, the primary amine groups are susceptible to oxidation. The general pathway for the bacterial degradation of monocyclic aromatic amines often proceeds through the formation of corresponding catechols, which are then susceptible to ring cleavage. nih.gov For this compound, this would likely involve deamination and hydroxylation of the benzene (B151609) ring to form substituted catechol or hydroquinone (B1673460) intermediates. These intermediates are then processed through either ortho- or meta-cleavage pathways, breaking down the aromatic structure into aliphatic acids that can enter central metabolic cycles like the Krebs cycle.

Furthermore, studies on other PPDs used as antioxidants, such as diaryl-p-phenylene diamine (DAPD), have demonstrated that these compounds can undergo significant microbial degradation, with up to 37% mineralization to CO2 observed over 63 days in laboratory settings. nih.gov This indicates that while some PPDs may be persistent, they are not entirely recalcitrant and can be broken down by microbial communities. nih.gov The degradation of this compound would likely lead to the formation of various transformation products before complete mineralization, including quinone-like structures, which are common oxidation products of PPDs. rsc.orgnih.gov

Table 1: Plausible Microbial Degradation Steps for this compound

| Step | Proposed Reaction | Enzyme Class (Hypothesized) | Resulting Intermediate |

| 1 | N-Demethylation | Monooxygenase / Dehydrogenase | N-phenylbenzene-1,4-diamine + Formaldehyde |

| 2 | Oxidation / Deamination | Oxidase / Deaminase | p-Benzoquinone or Hydroquinone derivatives |

| 3 | Ring Hydroxylation | Dioxygenase | Substituted Catechol |

| 4 | Aromatic Ring Cleavage | Dioxygenase (meta- or ortho-) | Aliphatic Carboxylic Acids |

This table is a hypothesized pathway based on degradation data of analogous compounds.

Influence on Microbial Community Structure and Function in Environmental Matrices

The introduction of a novel xenobiotic compound like this compound into soil or water is expected to alter the existing microbial community structure. Such compounds can act as both a carbon/nitrogen source for some specialized microorganisms and a toxicant for others.

While direct studies on this specific compound are absent, research on the effects of related PPDs and their degradation products provides valuable insights. For instance, the quinone derivatives of PPDs (PPD-Qs), which are known oxidation products, have demonstrated acute toxicity to aquatic bacteria like Vibrio fischeri. nih.gov The bioluminescence inhibition EC50 values for a range of PPD-Qs were found to be between 1.76 and 15.6 mg/L, indicating that these transformation products can exert significant selective pressure on microbial populations. nih.gov The toxic mechanisms may include cell membrane damage and intracellular oxidative stress. nih.gov

Therefore, the presence of this compound and its subsequent oxidation to quinone-imine or quinone structures could lead to a decline in sensitive microbial species and an enrichment of resistant ones. Microorganisms capable of degrading the compound or its metabolites would likely increase in abundance, utilizing it as a substrate for growth. This shift has been observed in environments contaminated with other aromatic amines, where specific microbial guilds known for degrading complex organic compounds become dominant.

Table 2: Potential Effects of this compound on Microbial Communities

| Effect | Mechanism | Potential Outcome |

| Toxicity | Inhibition of essential enzymes, membrane damage, oxidative stress from the parent compound or its quinone derivatives. | Decrease in microbial diversity; inhibition of sensitive populations (e.g., specific nitrifiers). |

| Enrichment | Utilization of the compound as a source of carbon and/or nitrogen. | Proliferation of specialized degrader species (e.g., Pseudomonas, Klebsiella). |

| Community Shift | A combination of toxic and enrichment effects. | Altered community structure and function; potential changes in ecosystem processes like nutrient cycling. |

This table outlines hypothesized effects based on studies of related aromatic amines and their derivatives.

Development of Biosensors Utilizing this compound Chemistry

The chemical structure of this compound, featuring oxidizable amine groups and an aromatic system, makes it a promising candidate for applications in electrochemical biosensor development. Phenylenediamine isomers and their derivatives are well-known for their ability to be electropolymerized, forming conductive or semiconductive polymer films on electrode surfaces. rsc.orgmdpi.com These films are highly useful as matrices for immobilizing biorecognition elements like enzymes or antibodies.

The general principle involves the electrochemical oxidation of the phenylenediamine monomer to form a polymer film directly onto an electrode. This process allows for controlled deposition and creates a high-surface-area environment ideal for entrapping biomolecules while maintaining their biological activity. The polymer can act as a redox mediator, facilitating electron transfer between the enzyme's active site and the electrode, or it can serve simply as a biocompatible scaffold. rsc.org

Several studies highlight the utility of related phenylenediamine compounds in biosensing:

Glucose Biosensors: Copolymers of aniline (B41778) and N-phenyl-o-phenylenediamine have been used to create nanoflake structures that enhance the sensitivity of glucose oxidase-based biosensors. researchgate.net